molecular formula C11H15NO2 B2657964 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine CAS No. 2248185-10-4

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine

Cat. No.: B2657964
CAS No.: 2248185-10-4
M. Wt: 193.246
InChI Key: YQWUBVZTDUGCPJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a chiral amine building block featuring the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in medicinal chemistry known for its versatile interactions with biological targets . The specific stereochemistry of the (2S)-enantiomer is critical for optimizing binding affinity and selectivity in drug discovery efforts, as subtle changes in molecular configuration can drastically impact a compound's efficacy and pharmacokinetic profile . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. The 2,3-dihydro-1,4-benzodioxine motif is present in compounds investigated for various biological activities, including as antagonists for the treatment of peripheral and central nervous system diseases . The primary amine group provides a handle for further chemical modification, allowing for the creation of amides, sulfonamides, or Schiff bases, and for coupling to other complex molecular fragments. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUBVZTDUGCPJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Propan-1-amine Moiety: The propan-1-amine moiety can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzodioxin ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

Antibacterial Applications

Research has indicated that compounds derived from the benzodioxin scaffold exhibit promising antibacterial properties. Specifically, studies have focused on the development of inhibitors targeting the FtsZ protein, which is crucial for bacterial cell division.

Case Study: Development of FtsZ Inhibitors

In a study conducted by Straniero et al., derivatives of 2,3-dihydro-1,4-benzodioxin were synthesized and evaluated as potential FtsZ inhibitors. The research demonstrated that these compounds could effectively inhibit bacterial growth by disrupting the normal function of FtsZ, leading to cell division failure . The incorporation of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine into these derivatives enhanced their efficacy.

Antidepressant Properties

Another significant application of this compound lies in its potential as an antidepressant. Research has explored its use in developing dual-action antidepressant drugs that target serotonin receptors.

Case Study: Dual Antidepressant Activity

A study published in Pharmazie investigated compounds based on 2,3-dihydro-(1,4-benzodioxin) linked to piperazine structures. These compounds were evaluated for their affinity to serotonin receptors and their ability to inhibit serotonin reuptake. Notably, certain derivatives exhibited significant binding affinity to the 5-HT1A receptor and effective inhibition of serotonin transporters . This suggests that this compound could be a valuable component in the design of new antidepressants.

Synthesis and Modification

The ability to synthesize and modify this compound is crucial for its application in drug design. Researchers have developed various synthetic routes that allow for the introduction of different functional groups to enhance biological activity.

Synthetic Approaches

One approach involves the formation of diastereomeric amides from enantiopure forms of benzodioxin derivatives. This method allows for the selective synthesis of compounds with desired pharmacological properties . The regioselectivity observed during these reactions indicates that fine-tuning the synthetic conditions can lead to improved biological profiles.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Osemozotan
  • Structure : 3-(1,3-benzodioxol-5-yloxy)-N-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]propan-1-amine.
  • Key Differences : Osemozotan incorporates an additional 1,3-benzodioxol-5-yloxypropyl chain and a methyl linkage to the benzodioxin core. This structural extension enhances its selectivity for 5-HT1A receptors compared to the simpler propan-1-amine derivative.
  • Pharmacology : Acts as a 5-HT1A receptor antagonist, with applications in cognitive disorder research .
rac-(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine hydrochloride
  • Structure : Features a cyclopropane ring fused to the benzodioxin core, replacing the propan-1-amine chain.
  • The racemic mixture complicates enantiomer-specific activity analysis .
Lecozotan Hydrochloride
  • Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride.
  • Key Differences : Incorporates a piperazine ring and a pyridinyl-benzamide group, expanding its interactions with 5-HT1A receptors. The piperazine moiety enhances solubility and bioavailability.
  • Pharmacology : Developed for Alzheimer’s disease due to its potent 5-HT1A antagonism .

Functional Analogues

Fluorocinepacle (4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide)
  • Structure : Includes a fluorinated benzamide group and a hydroxymethyl-substituted benzodioxin.
  • Key Differences : The hydroxymethyl group and fluorobenzamide side chain improve blood-brain barrier penetration and receptor affinity.
  • Applications : Investigated for neurological disorders due to enhanced pharmacokinetics .
N4-Substituted 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazines
  • Structure : Piperazine derivatives with varying N4 substituents (e.g., pyridinyl, cyclohexanecarboxamide).
  • Key Differences : The piperazine core facilitates diverse functionalization, enabling modulation of receptor selectivity (e.g., 5-HT1A vs. α-adrenergic receptors).
  • Pharmacology : Demonstrated high 5-HT1A binding affinity in SAR studies .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Primary Target Notable Properties
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine C₁₁H₁₃NO₂ Chiral propan-1-amine chain 5-HT1A receptor Moderate metabolic stability
Osemozotan C₂₀H₂₂N₂O₅ Benzodioxol-oxypropyl chain 5-HT1A receptor High receptor selectivity
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl Piperazine-pyridinyl-benzamide 5-HT1A receptor High bioavailability, Alzheimer’s R&D
Fluorocinepacle C₂₂H₂₄FN₃O₃ Fluorobenzamide, hydroxymethyl group 5-HT1A/Serotonergic Enhanced BBB penetration
rac-(1R,2S)-Cyclopropane derivative C₁₀H₁₂ClF₂N Cyclopropane ring Undisclosed Structural rigidity

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The benzodioxin core is essential for 5-HT1A binding. Substituents like piperazine (Lecozotan) or benzodioxol-oxy chains (Osemozotan) enhance affinity and selectivity .
  • Synthetic Routes : Key intermediates for these compounds are often derived from 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, with modifications introduced via alkylation or acylation .
  • Pharmacokinetics : Fluorine incorporation (e.g., Fluorocinepacle) improves metabolic stability, while cyclopropane derivatives may reduce conformational flexibility, affecting receptor interaction .

Biological Activity

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzodioxin ring structure with a propan-1-amine side chain. This configuration allows for various interactions with biological targets, potentially influencing its pharmacological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H15NO3
Molecular Weight211.25 g/mol
CAS Number2248200-16-8

Enzyme Inhibition

Research indicates that compounds containing the benzodioxin moiety exhibit enzyme inhibitory activities . A study highlighted that derivatives of benzodioxane showed substantial inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE) . Specifically, many synthesized compounds demonstrated promising inhibitory effects against α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications:

  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, indicating that this compound may also possess such effects.
  • Neuroprotective Properties : Given its interaction with AChE, it may be explored for treating neurodegenerative diseases like Alzheimer's disease.
  • Antitumor Activity : Some benzodioxane derivatives have been noted for their anticancer properties, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound likely binds to the active sites of enzymes such as AChE and α-glucosidase, inhibiting their activity and altering metabolic pathways.
    Enzyme Inhibition E+SESE+P\text{Enzyme Inhibition }E+S\rightleftharpoons ES\rightarrow E+P

Where EE represents the enzyme and SS the substrate; the formation of the enzyme-substrate complex (ESES) is prevented by the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine, and how can reaction yields be optimized?

  • Answer: The compound is typically synthesized via reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with a palladium-based catalyst. Key optimizations include maintaining a pH of 6.5–7.5 (using acetic acid buffer) and temperatures between 25–40°C. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in H2O/MeCN). Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures >95% purity. Yield improvements are achieved by controlling stoichiometry (1.2–1.5 eq. of amine precursor) and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • 1H/13C NMR (500 MHz, CDCl3 or DMSO-d6): Assign protons (δ 1.2–1.4 ppm for CH3, δ 3.4–4.2 ppm for benzodioxin and amine groups) and carbons (DEPT-135 for CH/CH3 identification).
  • ESI-TOF Mass Spectrometry : Confirm molecular ion [M+H]+ (e.g., m/z 222.12 for C11H15NO2).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and benzodioxin C-O-C bands (~1250 cm⁻¹).
  • HPLC-UV : Assess purity (≥98%) using a C18 column with a water/acetonitrile gradient (0.1% TFA) and detection at 254 nm .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Answer: Begin with in vitro receptor binding assays (e.g., 5-HT1A serotonin receptors) using radiolabeled ligands (e.g., [3H]-8-OH-DPAT). Use HEK293 cells expressing cloned human receptors and measure displacement IC50 values. Validate functional activity via cAMP accumulation assays (Gi-coupled receptors) or calcium flux measurements. Include positive controls (e.g., buspirone) and negative controls (vehicle-only) to ensure assay robustness .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in derivatives of this compound be resolved?

  • Answer:

  • NOESY NMR : Detect spatial proximities (e.g., between benzodioxin protons and the chiral center) to confirm spatial configuration.
  • Molecular Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian) to predict lowest-energy conformers. Compare computed vs. experimental coupling constants (J-values) from 2D NMR (COSY, HSQC).
  • X-ray Crystallography : Grow single crystals (via vapor diffusion in EtOAc/hexane) to obtain unambiguous stereochemical proof. Refine structures using SHELXL .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in serotonin receptor studies?

  • Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (liver microsomes), and blood-brain barrier penetration (PAMPA assay).
  • Orthogonal Assays : Compare radioligand binding (cell membranes) with functional assays (β-arrestin recruitment, GTPγS binding).
  • Microdialysis in Rodents : Quantify extracellular serotonin levels in the prefrontal cortex after compound administration. Adjust dosing regimens based on bioavailability data .

Q. What computational methods predict the binding mode of this compound to 5-HT1A receptors?

  • Answer:

  • Molecular Docking : Use AutoDock Vina with the 5-HT1A crystal structure (PDB: 7EKG). Focus on key residues (Asp116, Ser199) for hydrogen bonding and aromatic stacking (Phe362).
  • Molecular Dynamics (MD) Simulations : Run 50–100 ns simulations (AMBER or GROMACS) in explicit solvent to assess binding stability.
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA to rank derivatives. Validate predictions via alanine-scanning mutagenesis .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

  • Answer: Implement continuous flow chemistry with immobilized catalysts (e.g., Pd/C packed-bed reactor) to enhance reaction control. Use chiral stationary phases (CSP-HPLC) for enantiomer separation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to minimize racemization .

Data Contradiction Analysis

Q. How should researchers troubleshoot inconsistent IC50 values across receptor subtypes?

  • Answer:

  • Assay Standardization : Use identical cell lines (e.g., CHO-K1) for all receptor subtypes. Normalize data to internal controls (e.g., 100% binding for full agonists).
  • Allosteric vs. Orthosteric Binding : Perform Schild analysis to distinguish competitive vs. non-competitive mechanisms.
  • Receptor Reserve Assessment : Quantify efficacy via operational model fitting (Black-Leff equation) to account for system bias .

Methodological Tables

Technique Application Key Parameters
NOESY NMRStereochemical confirmationMixing time: 300–500 ms; 512 × 512 matrix
Chiral HPLCEnantiomeric purity assessmentChiralpak AD-H, 90:10 hexane/isopropanol
Microdialysis (in vivo)Serotonin level measurementProbe flow rate: 1.0 µL/min; 20-min samples
MM-PBSA (MD simulations)Binding free energy calculation50 ns trajectory; implicit solvent model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.